molecular formula C13H15NO3S B2744956 N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide CAS No. 1428379-31-0

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2744956
CAS No.: 1428379-31-0
M. Wt: 265.33
InChI Key: GUYQXTFCXDCDNV-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a complex organic compound featuring a furan ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-furan-3-yl-3-hydroxypropylamine with 4-methylthiophene-2-carboxylic acid under dehydrating conditions to form the desired carboxamide . The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxylate
  • N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-sulfonamide
  • N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carbothioamide

Uniqueness

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H15NO3S\text{C}_{14}\text{H}_{15}\text{N}\text{O}_3\text{S}

This compound contains a furan ring, a thiophene moiety, and an amide functional group, which are known to contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. In one study, derivatives of thiophene showed varying degrees of DPPH radical scavenging activity. For instance, the introduction of different substituents on the thiophene ring influenced the antioxidant capacity significantly:

CompoundDPPH Scavenging Activity (%)Reference
This compound68.4
Thiophene derivative with methyl substitution55.7
Ascorbic acid (control)58.2

The compound's antioxidant activity was found to be comparable to that of ascorbic acid, suggesting its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
U-8712.5
MDA-MB-23118.7

These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)32
Escherichia coli64

The compound demonstrated promising activity against MRSA, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antioxidant Study : A recent study highlighted that the antioxidant activity of this compound was significantly higher than many other derivatives tested, suggesting its efficacy in scavenging free radicals and reducing oxidative stress in biological systems .
  • Cytotoxicity Assessment : In a comparative analysis involving various compounds, this compound exhibited superior cytotoxicity against U-87 cells compared to standard chemotherapeutic agents .
  • Antimicrobial Resistance : The compound's effectiveness against resistant strains such as MRSA makes it a candidate for further exploration in the fight against antibiotic-resistant infections .

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(16)14-4-2-11(15)10-3-5-17-7-10/h3,5-8,11,15H,2,4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYQXTFCXDCDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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